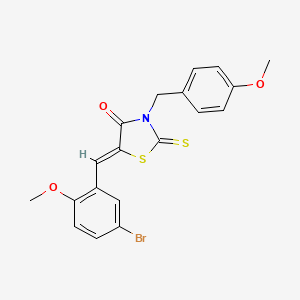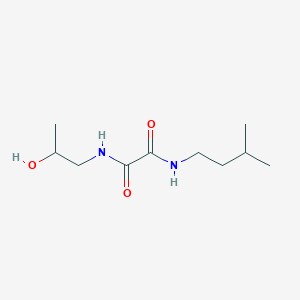
N-(2-furylmethyl)-3-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furamidine is a heterocyclic organic compound that was first synthesized in the 1980s as an antiprotozoal agent. Since then, it has been extensively studied for its potential applications in various fields of scientific research, including molecular biology, biochemistry, and pharmacology.
Mecanismo De Acción
Furamidine exerts its antiprotozoal activity by binding to the kinetoplast DNA of the organism and inhibiting its replication. It also has the ability to bind to RNA and DNA and inhibit their function, making it a potential tool for studying gene expression and regulation.
Biochemical and Physiological Effects:
Furamidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, and has potential applications in the treatment of various types of cancer. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential tool for studying the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furamidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. It also has a wide range of potential applications, making it a versatile tool for scientific research. However, it also has several limitations. It is cytotoxic to both normal and cancer cells, making it difficult to use in vivo. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Furamidine. One area of interest is its potential applications in the treatment of cancer. It has been shown to be cytotoxic to cancer cells, and further research could explore its potential as a cancer therapy. Another area of interest is its potential applications in the field of gene regulation. It has been shown to bind to DNA and RNA, and future research could explore its potential as a tool for studying gene expression and regulation. Finally, further research could explore the potential of Furamidine as a tool for studying the immune system, given its anti-inflammatory and immunomodulatory effects.
In conclusion, Furamidine is a heterocyclic organic compound that has potential applications in various fields of scientific research. It has been extensively studied for its antiprotozoal activity, as well as its potential applications in molecular biology, biochemistry, and pharmacology. Further research could explore its potential applications in the treatment of cancer, gene regulation, and the immune system.
Métodos De Síntesis
Furamidine can be synthesized through a multi-step process involving the reaction of 3-phenoxybenzoyl chloride with furfurylamine, followed by the addition of sodium methoxide and subsequent acidification. The final product is obtained through recrystallization.
Aplicaciones Científicas De Investigación
Furamidine has been extensively studied for its potential applications in scientific research. It has been shown to have antiprotozoal activity against a wide range of organisms, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. In addition, it has been shown to have potential applications in the fields of molecular biology and biochemistry, as it can bind to DNA and RNA and inhibit their function.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(19-13-17-10-5-11-21-17)14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTICWELYYIMQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)

![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)
![1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)
![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)